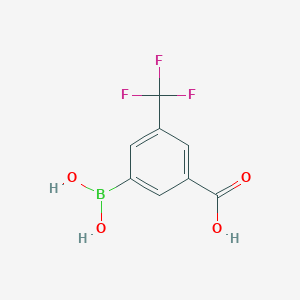

3-Carboxy-5-(trifluoromethyl)phenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Building Blocks in Organic Synthesis

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their importance in organic synthesis stems primarily from their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The versatility of arylboronic acids can be attributed to several key features:

Stability: They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle and store.

Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts exhibit low toxicity.

Functional Group Tolerance: The Suzuki-Miyaura coupling conditions are typically mild and compatible with a wide array of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

Commercial Availability: A vast and diverse range of arylboronic acids are commercially available, providing chemists with a rich toolbox of building blocks.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex, which includes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.

The Pervasive Influence of Trifluoromethyl Functionality in Chemical Design

The trifluoromethyl (-CF₃) group has become a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Its incorporation into a molecule can profoundly alter its physical, chemical, and biological properties. The trifluoromethyl group is a powerful electron-withdrawing moiety, which can significantly impact the electronic nature of an aromatic ring. nih.gov

Key properties imparted by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug molecule. nih.gov

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to biological targets. nih.gov

Modulation of Acidity/Basicity: Due to its strong electron-withdrawing nature, the -CF₃ group can increase the acidity of nearby functional groups.

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic profile of a molecule.

The strategic placement of a trifluoromethyl group can therefore be a critical design element in modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

Positioning of 3-Carboxy-5-(trifluoromethyl)phenylboronic Acid within Contemporary Academic Research

This compound is a trifunctional building block that combines the advantageous features of an arylboronic acid, a trifluoromethyl group, and a carboxylic acid. This unique combination of functional groups makes it a highly valuable reagent in contemporary academic research, particularly in the fields of medicinal chemistry and materials science.

The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl scaffolds. The trifluoromethyl group, as discussed, can be strategically employed to enhance the metabolic stability and lipophilicity of target molecules, making it a desirable feature in drug discovery programs. The carboxylic acid group provides a versatile point for further functionalization, such as amide bond formation, esterification, or conversion to other functional groups.

While a vast number of research articles detail the use of structurally similar compounds like 3,5-bis(trifluoromethyl)phenylboronic acid in the synthesis of novel bioactive agents, the specific application of this compound is also present in the scientific literature. For instance, its analogs are used in the development of novel inhibitors of bacterial enzymes and in the synthesis of complex heterocyclic systems with potential therapeutic applications. The presence of the carboxylic acid group allows for its attachment to larger scaffolds or for its use in creating libraries of compounds for high-throughput screening.

The table below summarizes the key properties of this important chemical compound.

| Property | Value |

| Chemical Formula | C₈H₆BF₃O₄ |

| Molecular Weight | 233.94 g/mol |

| CAS Number | 1451393-22-8 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

The strategic placement of the three functional groups on the phenyl ring allows for the synthesis of a diverse range of complex molecules with a high degree of control over their final properties. As the demand for more sophisticated and effective therapeutic agents and materials continues to grow, the importance of versatile and strategically designed building blocks like this compound in academic and industrial research is set to increase.

Properties

IUPAC Name |

3-borono-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)5-1-4(7(13)14)2-6(3-5)9(15)16/h1-3,15-16H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUJWTDOAHDXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Carboxy 5 Trifluoromethyl Phenylboronic Acid and Analogs

Established Synthetic Routes for Arylboronic Acids with Electron-Withdrawing Groups

Historically, the synthesis of arylboronic acids has been dominated by methods involving the trapping of organometallic intermediates. One of the most common approaches involves the generation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate (B1201080) ester, such as trimethyl borate, at low temperatures. nih.gov Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

For instance, the synthesis of (3,4,5-trifluorophenyl)boronic acid, an analog with multiple electron-withdrawing groups, is achieved by reacting 1-bromo-3,4,5-trifluorobenzene (B146875) with magnesium to form the Grignard reagent, which is then treated with trimethyl borate. orgsyn.org A similar strategy can be envisioned for 3-carboxy-5-(trifluoromethyl)phenylboronic acid, starting from a suitably protected 3-bromo-5-(trifluoromethyl)benzoic acid derivative.

Another established route involves the modification of a pre-existing arylboronic acid. For example, 3-carboxyphenylboronic acid can be synthesized from 3-cyanophenylboronic acid by hydrolysis of the nitrile group under basic conditions using potassium hydroxide (B78521) in ethylene (B1197577) glycol at high temperatures. chemicalbook.com

Table 1: Comparison of Established Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Organometallic Route | Aryl Halide (e.g., Ar-Br) | 1. Mg or n-BuLi2. B(OR)₃3. H₃O⁺ | Low Temperature (-78 °C to 0 °C) | Wide substrate scope | Low functional group tolerance (requires protection of acidic protons) soci.org |

| Functional Group Interconversion | Substituted Arylboronic Acid (e.g., Ar(CN)B(OH)₂) | KOH, Ethylene Glycol | High Temperature (175 °C) | Utilizes readily available starting materials | Harsh reaction conditions may not be suitable for sensitive substrates chemicalbook.com |

Modern and Advanced Synthetic Strategies

While classical methods remain valuable, modern synthetic chemistry has ushered in more efficient, milder, and functional-group-tolerant protocols for the synthesis of complex arylboronic acids.

Transition-Metal-Catalyzed Borylation Protocols

Transition-metal-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become the premier method for synthesizing arylboronic acids and their esters. acsgcipr.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a boron-containing reagent. rsc.org

Key components of the Miyaura borylation include:

Catalysts : Palladium complexes, such as PdCl₂(dppf), are widely used. acs.org More recently, catalysts based on more abundant and less expensive metals like nickel, copper, and iron have been developed. rsc.orgacs.org

Boron Reagents : Bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacolborane (HBpin) are the most common boron sources, leading to the formation of stable pinacol (B44631) boronate esters. organic-chemistry.orgresearchgate.net

Ligands : The choice of ligand, often a phosphine (B1218219) like SPhos or a carbene, is critical for achieving high catalytic efficiency, especially with challenging substrates like aryl chlorides. organic-chemistry.orgresearchgate.net

Base : A base, such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle. acsgcipr.org

This method's high tolerance for functional groups makes it particularly suitable for preparing molecules like this compound without the need for protecting the carboxylic acid moiety. researchgate.net

Table 2: Overview of Transition Metals in Miyaura Borylation

| Metal Catalyst | Common Precursors | Advantages | Typical Substrates |

|---|---|---|---|

| Palladium (Pd) | Pd(dba)₂, PdCl₂(dppf) | High efficiency, broad functional group tolerance, well-studied organic-chemistry.orgresearchgate.net | Aryl iodides, bromides, triflates, and some chlorides organic-chemistry.org |

| Nickel (Ni) | NiCl₂(dme) | Cost-effective, effective for aryl chlorides and sulfonates rsc.org | Aryl chlorides, bromides acs.org |

| Copper (Cu) | CuI | Inexpensive, useful in specific applications rsc.org | Aryl iodides, bromides acs.org |

| Iron (Fe) | Fe(OTf)₂ | Highly abundant, inexpensive, low toxicity acs.org | Aryl chlorides, triflates acs.org |

Organocatalytic Approaches in Fluorinated Boronic Acid Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. su.se In the context of fluorinated boronic acids, organocatalytic methods have been developed for the asymmetric homologation of organoboron compounds. acs.org

A notable approach involves the reaction of alkenylboroxines with trifluoromethyldiazomethane in the presence of a chiral BINOL-derived catalyst. acs.org This methodology facilitates a 1,2-borotropic migration to generate chiral α-trifluoromethyl allylboronic acids with high enantioselectivity. acs.org Such strategies provide access to valuable chiral building blocks containing the trifluoromethyl group, which is a key feature in many pharmaceuticals. acs.org The use of fluoride (B91410) as a leaving group and a pronucleophile activator in organocatalytic systems has also been explored for the construction of chiral organoboronates. nih.gov

Asymmetric Synthesis of Chiral Fluorine-Containing Boronic Acids

The demand for enantiomerically pure fluorine-containing compounds has driven the development of asymmetric methods for their synthesis. chimia.ch Organocatalysis has proven particularly effective in this domain. su.se

The asymmetric homologation of a wide range of boronic acids using trifluorodiazoethane, catalyzed by BINOL derivatives, can produce chiral trifluoromethyl-containing boronic acid derivatives in high yields and excellent enantioselectivity. nih.gov The transient chiral boronic acids generated can be used in situ for subsequent transformations. nih.gov

Another powerful technique is the use of chiral auxiliaries or directing groups. acs.org For example, boronic esters derived from C₂-symmetrical chiral diols, such as pinanediol, can undergo diastereoselective homologation reactions. This approach allows for the sequential and highly controlled installation of multiple stereocenters. acs.org

Table 3: Asymmetric Strategies for Fluorinated Boronic Acids

| Strategy | Catalyst/Auxiliary | Key Reaction | Product Type |

|---|---|---|---|

| Organocatalytic Homologation | BINOL derivatives | Reaction with CF₃CHN₂ | Chiral α-CF₃ boronic acids nih.govdigitellinc.com |

| Organocatalytic 1,2-Borotropic Migration | BINOL derivatives | Reaction of alkenylboroxine with CF₃CHN₂ | Chiral α-CF₃ allylboronic acids acs.org |

| Chiral Director Approach | Pinanediol | Diastereoselective homologation of (α-haloalkyl)boronic esters | Chiral boronic esters acs.org |

Synthesis and Interconversion of Boronic Acid Derivatives

Boronic acids can be challenging to handle and purify due to their propensity to form cyclic anhydrides (boroxines) upon dehydration. Therefore, they are often converted into more stable derivatives, such as boronate esters, for storage, purification, and use in multi-step synthesis. nih.gov

Preparation of Boronate Esters (e.g., MIDA Esters, Pinacol Esters)

N-methyliminodiacetic acid (MIDA) Boronates

MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, to which free boronic acids are intolerant. nih.gov This stability allows for the protection of the boronic acid functionality during complex, multi-step synthetic sequences. nih.gov

A mild and efficient method for their preparation involves the reaction of a boronic acid with MIDA anhydride (B1165640). acs.orgchemrxiv.org This procedure avoids the harsh, high-temperature dehydrative conditions required in older methods and expands the scope to include sensitive boronic acids. orgsyn.org The MIDA protecting group can be easily removed under mild basic conditions (e.g., aqueous NaOH or NaHCO₃) to regenerate the free boronic acid just before its use. nih.gov

Pinacol Boronate Esters

Pinacol boronate esters are another class of widely used, stable, and easily handled derivatives. They are the direct products of many modern borylation reactions. organic-chemistry.org Common synthetic routes include:

Palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgorganic-chemistry.org

Reaction of Grignard or organolithium reagents with pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (IPBpin). organic-chemistry.orgorganic-chemistry.orgescholarship.org

Like MIDA esters, pinacol esters can be hydrolyzed to the corresponding boronic acids when needed, typically under acidic or basic conditions, or by transesterification. researchgate.net

Controlled Formation of Boroxine (B1236090) Anhydrides

The formation of boroxine anhydrides, which are six-membered B₃O₃ rings, is a characteristic and reversible reaction of boronic acids, including this compound and its analogs. This process involves the intermolecular dehydration and cyclotrimerization of three boronic acid molecules to yield the corresponding 2,4,6-trisubstituted-1,3,5,2,4,6-trioxatriborinane, with the concurrent release of three molecules of water. The equilibrium between the boronic acid monomer and the boroxine trimer can be precisely controlled by manipulating the reaction conditions. nih.govwikipedia.org

The general equilibrium can be represented as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

(Boronic Acid) (Boroxine Anhydride)

Several methodologies can be employed to shift the equilibrium toward the formation of the boroxine anhydride:

Thermal Dehydration: Simply heating the boronic acid, either in the solid state or in an anhydrous solvent, can be sufficient to drive off water and promote trimerization. researchgate.netresearchgate.net

Azeotropic Removal of Water: A highly effective method for controlling boroxine formation is the azeotropic distillation of water. This is typically accomplished by refluxing the boronic acid in a non-polar solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus to continuously remove the water as it is formed. nih.gov

Use of Dehydrating Agents: The equilibrium can also be driven towards the anhydride by employing strong dehydrating agents, such as phosphorus pentoxide or concentrated sulfuric acid, which chemically sequester the water produced. nih.gov

The electronic nature of the substituents on the phenyl ring influences the position of the monomer-trimer equilibrium. Studies have shown that arylboronic acids with electron-donating groups in the para-position tend to favor boroxine formation. clockss.orgu-fukui.ac.jp However, boronic acids bearing strongly electron-withdrawing substituents, such as the trifluoromethyl (CF₃) and carboxy (COOH) groups found in this compound, also readily form their corresponding boroxine anhydrides. researchgate.netresearchgate.net For instance, 3-(trifluoromethyl)phenylboronic acid is known to easily dehydrate to form a substantial amount of its boroxine both in the solid state and in solution. researchgate.netresearchgate.net Similarly, commercial samples of analogs like 3,5-bis(trifluoromethyl)phenylboronic acid often contain varying amounts of the corresponding anhydride. scientificlabs.co.uk This indicates that the thermodynamic drive for cyclization remains significant despite the electronic effects of these substituents.

The thermodynamic parameters for the formation of several para-substituted triphenylboroxines from their respective boronic acids in CDCl₃ have been experimentally determined, highlighting the entropy-driven nature of the reaction.

| Substituent (R) on Phenylboronic Acid | Equilibrium Constant (Keq) [M] | ΔH (kJ mol-1) | ΔS (J K-1 mol-1) | Reference |

|---|---|---|---|---|

| 4-OCH₃ | 2.99 | 15.4 | 62.7 | researchgate.net |

| 4-CH₃ | 0.66 | 14.8 | 55.2 | researchgate.net |

| H | 0.32 | 14.3 | 37.8 | researchgate.net |

| 4-Cl | 0.09 | 16.2 | 40.5 | researchgate.net |

Fundamental Reactivity and Mechanistic Insights of Trifluoromethylated Arylboronic Acids

Electronic Properties and Their Influence on Boron Center Reactivity

The reactivity of the boron center in 3-carboxy-5-(trifluoromethyl)phenylboronic acid is significantly influenced by the electronic properties of its substituents, namely the carboxyl (-COOH) and trifluoromethyl (-CF₃) groups. These groups modulate the Lewis acidity of the boronic acid, which in turn dictates its behavior in various chemical transformations.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govnih.gov This strong inductive effect (-I) withdraws electron density from the aromatic ring, making the boron atom more electron-deficient and thus a stronger Lewis acid. nih.govresearchgate.net Similarly, the carboxyl group also acts as an electron-withdrawing group, further enhancing the Lewis acidity of the boronic acid. The combined electron-withdrawing nature of both the -CF₃ and -COOH groups at the meta positions of the phenyl ring significantly increases the electrophilicity of the boron center, making it more susceptible to nucleophilic attack.

The increased Lewis acidity due to these substituents has a profound impact on the compound's reactivity. For instance, it facilitates the formation of boronate complexes with Lewis bases. nih.govbath.ac.uk Phenylboronic acids are Lewis acids, not Brønsted acids, and the introduction of strong electron-withdrawing groups like -CF₃ is expected to increase their acidity. nih.gov

The pKa of a boronic acid is a measure of its tendency to accept a hydroxide (B78521) ion and form a tetrahedral boronate species. This parameter is directly related to the Lewis acidity of the boron center. The electron-withdrawing substituents in this compound lower its pKa value compared to unsubstituted phenylboronic acid (which has a pKa of about 8.8). nih.gov The acidity of meta- and para-substituted isomers is generally higher than that of the unsubstituted phenylboronic acid. nih.gov

A lower pKa value generally correlates with enhanced catalytic performance in reactions where the boronic acid acts as a catalyst, such as in amidation reactions. researchgate.net The increased Lewis acidity allows for more effective activation of reactants. However, the relationship is not always linear, as steric effects and the stability of reaction intermediates also play crucial roles. semanticscholar.org The Hammett equation is often used to correlate the pKa values of substituted phenylboronic acids with their reactivity, showing that the influence of substituents on the dissociation constants is significant. mdpi.com

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

| Substituent | Position | pKa |

|---|---|---|

| H | - | ~8.8 nih.gov |

| OCF₃ | meta | < 8.8 nih.gov |

| OCF₃ | para | < 8.8 nih.gov |

This table illustrates the effect of an electron-withdrawing group on the pKa of phenylboronic acid. A lower pKa indicates a stronger Lewis acid.

Dynamic Covalent Interactions and Equilibria

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds, particularly with diols and other nucleophiles. This property is central to their application in sensing, self-assembly, and dynamic chemical systems. nih.govbath.ac.ukacs.orgresearchgate.net

This compound readily reacts with vicinal diols (1,2-diols) to form cyclic boronate esters. nih.govbath.ac.uk This reaction is a dynamic equilibrium, and the stability of the resulting boronate ester is influenced by factors such as pH, the structure of the diol, and the Lewis acidity of the boronic acid. researchgate.netmpg.de The enhanced Lewis acidity of this compound generally leads to the formation of more stable boronate esters. nih.govbath.ac.uk

The formation of these esters is typically favorable at neutral to basic pH, where the boronic acid is in its tetracoordinate boronate form, and can be reversed under acidic conditions. mpg.de This pH-dependent reversibility is a key feature exploited in various applications. nih.govbath.ac.ukacs.orgresearchgate.net

Beyond diols, the electron-deficient boron center of this compound can interact with a range of other heteroatom-containing nucleophiles. These include amines, hydroxamic acids, and other Lewis bases. wikipedia.org The formation of these complexes is also typically reversible and is governed by the nucleophilicity of the binding partner and the Lewis acidity of the boronic acid. mdpi.com Such interactions are fundamental to the role of boronic acids in molecular recognition and catalysis. researchgate.net

Elucidation of Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms involving trifluoromethylated arylboronic acids is crucial for optimizing existing synthetic methods and developing new transformations.

In copper-mediated trifluoromethylation reactions, it is proposed that a CuCF₃ intermediate is formed. cas.cn This intermediate can then undergo transmetalation with the arylboronic acid to form an aryl-copper species, which subsequently yields the trifluoromethylated product through reductive elimination. cas.cn The presence of electron-withdrawing groups on the arylboronic acid can influence the rate and efficiency of these steps.

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst. The electron-deficient nature of this compound can facilitate this step. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Characterization of reaction intermediates often relies on spectroscopic techniques such as NMR. For instance, ¹⁹F NMR spectroscopy is a valuable tool for studying fluorine-containing boronic compounds and their reaction intermediates. mdpi.com In some cases, transient boronic acid intermediates can be generated and trapped, providing insights into the reaction pathway. core.ac.uk The study of these intermediates is key to understanding the chemo-, regio-, and stereoselectivity observed in reactions involving these compounds. nih.govresearchgate.net

Acyloxyboron Intermediates in Condensation Reactions

Arylboronic acids bearing electron-withdrawing groups, such as this compound, are effective catalysts for condensation reactions, most notably in the formation of amides from carboxylic acids and amines. The catalytic cycle proceeds through the formation of reactive acyloxyboron intermediates.

The proposed mechanism involves an initial equilibrium between the boronic acid and a carboxylic acid. This reaction typically occurs at elevated temperatures with the removal of water, driving the formation of a monoacyloxyboronic acid intermediate. This intermediate is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step involves the attack of the amine on the activated acyl group to form the amide bond and regenerate the boronic acid catalyst. It has been demonstrated through NMR analysis with analogous compounds like [3,5-bis(trifluoromethyl)phenyl]boronic acid that the monoacyloxyboronic acid is the key intermediate, with the corresponding diacyloxyboron species not being observed.

Table 1: Proposed Steps in Boronic Acid-Catalyzed Amidation

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + R'-COOH | Monoacyloxyboronic acid intermediate | Dehydrative condensation to form a reactive acylboron species. |

| 2 | Monoacyloxyboronic acid intermediate + R''-NH₂ | Tetrahedral intermediate | Nucleophilic attack of the amine on the activated carbonyl carbon. |

| 3 | Tetrahedral intermediate | Amide (R'-CONHR'') + Regenerated boronic acid | Collapse of the intermediate to yield the final amide product and the catalyst. |

Boronate Complex Formation in Electrophilic Transformations

The boron atom in arylboronic acids is electron-deficient and can readily accept a pair of electrons from a nucleophile to form a tetracoordinate boronate complex. This formation significantly alters the electronic properties and reactivity of the aryl ring and the boron center.

In the presence of a nucleophile (Nu⁻), this compound forms an anionic boronate complex. This process increases the electron density on the boron atom and can facilitate subsequent reactions. For instance, boronate complexes derived from boronic esters have been shown to undergo single-electron transfer (SET) with electrophilic trifluoromethylating reagents to generate trifluoromethyl radicals. This radical can then trigger further transformations.

Furthermore, the formation of boronate complexes can activate the molecule towards other electrophiles. Treatment of boronate complexes with electrophiles such as the tropylium (B1234903) cation or 1,3-benzodithiolylium tetrafluoroborate (B81430) can lead to specific coupling reactions. While the boronic acid B(OH)₂ group is generally considered a weak electron acceptor, its conversion to an anionic trifluoroborate salt [ArBF₃]⁻ K⁺ creates a strongly electron-donating group, which can activate the aromatic ring towards electrophilic substitution.

Considerations of Stability and Stereochemical Integrity

The utility of any chemical reagent is intrinsically linked to its stability and predictable reactivity. For this compound, the electronic effects of its substituents play a crucial role in its stability, particularly concerning the common degradation pathway of protodeboronation, and in dictating its chemoselectivity.

Resistance to Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a primary decomposition pathway for many arylboronic acids. The rate of this reaction is highly dependent on the pH of the medium and the electronic nature of the substituents on the aryl ring.

The mechanism of protodeboronation can proceed through several pathways, involving the boronic acid [ArB(OH)₂], the anionic boronate [ArB(OH)₃]⁻, or catalysis by an adjacent boronic acid molecule. Arylboronic acids with electron-withdrawing groups, such as the trifluoromethyl and carboxyl groups present in this compound, generally exhibit greater stability and resistance to protodeboronation compared to electron-rich arylboronic acids. The electron-withdrawing nature of the substituents destabilizes the transition state for electrophilic attack by a proton on the carbon atom bearing the boronic acid group, thus slowing the rate of C-B bond cleavage.

Table 2: Factors Influencing Protodeboronation Rate

| Factor | Influence on Rate for Electron-Deficient Arylboronic Acids | Rationale |

| Electron-withdrawing substituents | Decrease | Destabilizes the positively charged intermediate of electrophilic aromatic substitution. |

| pH | Varies | The reaction rate is pH-dependent, with different pathways dominating in acidic, neutral, and basic conditions. |

| Catalysis | Can be autocatalytic | Protodeboronation of the boronate anion can be catalyzed by the neutral boronic acid. |

Chemoselective Reactivity in Polyfunctional Systems

A key advantage of boronic acids in organic synthesis is their ability to react chemoselectively in the presence of other functional groups. This compound is a polyfunctional molecule, containing a boronic acid, a carboxylic acid, and a trifluoromethyl group.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the boronic acid moiety exhibits exceptional chemoselectivity. It selectively participates in the transmetalation step with the metal catalyst (e.g., palladium), leaving the carboxylic acid and trifluoromethyl groups untouched under typical reaction conditions. This allows for the precise formation of carbon-carbon bonds without the need for protecting the other functional groups. The unique reactivity of the boronic acid group enables its use as a building block for creating complex molecular architectures in pharmaceuticals and materials science. This selective reactivity is a cornerstone of its utility in modern synthetic chemistry.

Applications in Advanced Organic Synthesis and Catalysis

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-boron bond of 3-carboxy-5-(trifluoromethyl)phenylboronic acid is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Its electron-deficient nature presents both challenges and opportunities in these transformations.

Advancements in Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide. While broadly applicable, the reaction with electron-deficient arylboronic acids like this compound can be challenging. These substrates often exhibit slower rates of transmetalation—a key step in the catalytic cycle—and are more susceptible to competitive side reactions such as protodeboronation. nih.gov

Despite these challenges, significant advancements in catalyst design have enabled the effective use of such electron-poor coupling partners. Research has shown that nickel-based catalyst systems, for instance, can be particularly effective for coupling electron-deficient boronic acids with less reactive electrophiles like aryl arenesulfonates. nih.gov These systems can promote efficient transmetalation even at room temperature. nih.gov The choice of ligand, base, and solvent is critical to optimize the reaction, minimizing undesired pathways and maximizing the yield of the desired biaryl product. The reactivity order of organic halides (I > Br > Cl) remains a key consideration in these reactions. wwjmrd.com

Below is a representative table of Suzuki-Miyaura coupling reactions involving electron-deficient arylboronic acids with various aryl halides, illustrating typical conditions and outcomes.

| Aryl Halide Partner | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 |

| 4-Chlorotoluene | 3,5-Bis(trifluoromethyl)phenylboronic acid | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | 85 |

| 2-Bromopyridine | 4-Carboxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 88 |

This table presents illustrative data for electron-deficient boronic acids to show representative reaction conditions and yields.

Chan-Lam Type Cross-Couplings, including Trifluoromethylchalcogenation

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. wikipedia.org This reaction is advantageous as it can often be performed under mild conditions, open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

Arylboronic acids bearing electron-withdrawing groups, such as this compound, are generally well-tolerated in Chan-Lam couplings. nih.gov The reaction scope is broad, encompassing the coupling of boronic acids with amines, anilines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.org

A specialized application related to this methodology is trifluoromethylchalcogenation, specifically trifluoromethylation. Copper-mediated oxidative coupling has been developed to transfer a CF₃ group from a suitable source to an arylboronic acid. nih.gov This Chan-Lam-type reaction provides a pathway to synthesize valuable trifluoromethylarenes under relatively mild conditions, avoiding the harsh reagents often required in traditional trifluoromethylation methods. nih.gov Given the stability and reactivity of arylboronic acids, this approach is suitable for late-stage functionalization in complex molecule synthesis. researchgate.net

| N-H/O-H Substrate | Arylboronic Acid | Copper Source | Solvent | Yield (%) |

| Aniline | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | 90 |

| 2-Nitroimidazole | 4-Chlorophenylboronic acid | Cu(OTf)₂ | MeOH | 84 nih.gov |

| Phenol (B47542) | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | 85 |

| Pyrrole | 4-Nitrophenylboronic acid | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 93 wikipedia.org |

This table shows representative examples of Chan-Lam couplings to illustrate the scope and typical conditions of the reaction.

Other Metal-Mediated Arylation and Functionalization Strategies

Beyond the Suzuki and Chan-Lam reactions, this compound and its analogs are valuable partners in other metal-mediated transformations. The unique electronic nature of this reagent can be harnessed in various arylation and functionalization strategies.

One such method is the silver-catalyzed direct C-H arylation of electron-deficient heterocycles. nih.govsci-hub.ruacs.org This reaction allows for the formation of an aryl-heteroaryl bond without pre-functionalization of the heterocycle, proceeding through a radical-mediated pathway where the arylboronic acid serves as the aryl source. nih.govsci-hub.ru Other applications include Negishi and Ullman type couplings, where the boronic acid can be used directly or indirectly to form complex molecular architectures. sigmaaldrich.com Furthermore, carbonylative couplings, such as the carbonylative Suzuki reaction, can introduce a ketone functionality between two aromatic rings, a transformation for which electron-poor boronic acids can be suitable partners under base-free conditions. acs.org

Boronic Acid Catalysis (BAC)

In addition to serving as a coupling partner, the boronic acid functional group can itself act as a Lewis acid catalyst. The enhanced acidity of this compound, conferred by its electron-withdrawing substituents, makes it a particularly potent organocatalyst for specific transformations.

Dehydrative Condensation Reactions

Boronic acids are highly effective catalysts for dehydrative condensation reactions, where a molecule of water is eliminated to form a new bond. This approach is atom-economical and environmentally friendly, as the only byproduct is water. nih.gov

One of the most significant applications of boronic acid catalysis is the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. Arylboronic acids with strong electron-withdrawing groups, such as the closely related 3,5-bis(trifluoromethyl)phenylboronic acid, are recognized as exceptionally active catalysts for these reactions.

The catalytic cycle is believed to proceed through the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid. This intermediate activates the carbonyl group of the carboxylic acid, rendering it highly electrophilic and susceptible to nucleophilic attack by an amine or alcohol. Subsequent collapse of the tetrahedral intermediate releases the amide or ester product and regenerates the boronic acid catalyst. This method is applicable to a wide range of substrates, including aliphatic and aromatic carboxylic acids, as well as primary and secondary amines. nih.gov It has also been successfully applied to the synthesis of dipeptides from N-protected amino acids with minimal racemization. nih.gov

| Carboxylic Acid | Amine/Alcohol | Catalyst (mol%) | Solvent | Yield (%) |

| Benzoic Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid (1%) | Toluene | 98 |

| 4-Phenylbutanoic Acid | Morpholine | 2,4-Bis(trifluoromethyl)phenylboronic acid (5%) | Toluene | 95 |

| Boc-Glycine | Phenylalanine methyl ester | Fluorous boronic acid (10%) | Diethyl Carbonate | 60 nih.gov |

| Mandelic Acid | Methanol | Boric Acid (10%) | Toluene | 94 |

This table provides representative data for boronic acid-catalyzed dehydrative condensations, highlighting the effectiveness of electron-deficient catalysts.

Synergistic and Cooperative Catalysis Systems (e.g., with Lewis Bases, Brønsted Acids)

The catalytic activity of arylboronic acids, including this compound, can be significantly enhanced through synergistic and cooperative catalysis. In such systems, the boronic acid works in concert with a co-catalyst, such as a Lewis base or a Brønsted acid, to promote reactions that are otherwise sluggish.

One notable example of cooperative catalysis involves the use of arylboronic acids with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation of carboxylic acids and amines. This dual catalytic system is highly effective for the synthesis of amides under azeotropic reflux conditions. The arylboronic acid activates the carboxylic acid, while DMAPO acts as a supernucleophilic co-catalyst.

Furthermore, mechanistic studies have suggested that electron-deficient arylboronic acids can condense in situ with a Brønsted acid like oxalic acid. This condensation forms a more potent Brønsted acid catalyst, which can then promote reactions such as the racemization of alcohols through a reversible C–O bond cleavage. nih.gov While direct studies on this compound in these specific systems are not extensively documented, its electronic properties, analogous to other electron-deficient arylboronic acids, suggest its potential for similar synergistic and cooperative catalytic applications.

Arylboronic acids with electron-withdrawing groups, such as the trifluoromethyl group, have been shown to be superior catalysts in certain multi-component reactions. For instance, in a one-pot, multi-component synthesis of functionalized tetrahydroquinolines, 3,5-bis(trifluoromethyl)phenyl boronic acid was identified as a highly effective catalyst. rsc.org The mode of catalysis in this transformation is believed to involve both hydrogen-bond donor and Lewis acid catalysis, highlighting the multifaceted role of such boronic acids in complex reaction systems. rsc.org

| Co-catalyst Type | Example Co-catalyst | Proposed Role of Co-catalyst | Potential Application |

| Lewis Base | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | Supernucleophilic activation | Dehydrative amidation |

| Brønsted Acid | Oxalic Acid | In-situ formation of a stronger Brønsted acid | Alcohol racemization |

Electrophilic Activation of Carboxylic Acids and Alcohols

The strong Lewis acidity of this compound makes it an excellent candidate for the electrophilic activation of carboxylic acids and alcohols. This activation facilitates a range of important chemical transformations, including dehydrative condensation reactions.

Arylboronic acids bearing electron-withdrawing substituents are highly efficient catalysts for the amidation between carboxylic acids and amines. orgsyn.org For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been demonstrated to be a highly effective catalyst for dehydrative amidation. rsc.org The proposed mechanism involves the formation of a monoacyloxyboronic acid intermediate upon heating a mixture of the carboxylic acid and the boronic acid catalyst with the removal of water. This intermediate is a more reactive species that readily reacts with amines to form the corresponding amide.

The electrophilic activation of alcohols by highly electron-deficient arylboronic acids is another area of significant interest. nih.govacs.org This activation can lead to the formation of carbocation intermediates that can be trapped by various nucleophiles. acs.org This strategy has been successfully applied to dehydrative C-alkylation reactions of 1,3-dicarbonyl compounds with benzylic alcohols, using water as the only byproduct. acs.org The catalytic efficiency of boronic acids in these electrophilic activation processes is often correlated with their acidity, with catalysts having lower pKa values generating more stable hydroxyboronate anions upon C-O activation.

| Substrate | Transformation | Catalyst | Key Intermediate |

| Carboxylic Acid | Dehydrative Amidation | Electron-deficient Arylboronic Acid | Monoacyloxyboronic acid |

| Alcohol | Dehydrative C-Alkylation | Electron-deficient Arylboronic Acid | Carbocation |

Nucleophilic Activation of Diols and Saccharides

In contrast to the electrophilic activation of alcohols, boronic acids can also be employed for the nucleophilic activation of polyols, such as diols and saccharides. This mode of activation proceeds through the formation of an anionic tetravalent boronate adduct, which exhibits enhanced oxygen-centered nucleophilicity. nih.gov

The reaction of a boronic acid with a diol or saccharide forms a cyclic boronate ester. In the presence of a Lewis base, this ester can be converted into a tetracoordinate boronate complex. This complexation increases the nucleophilicity of the oxygen atoms of the diol, facilitating their reaction with electrophiles. This principle is the basis for the use of boronic acids in the selective functionalization of diols and saccharides.

For example, this strategy has been utilized in the development of boronate affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. The affinity is based on the reversible formation of covalent bonds between the boronic acid ligands and the cis-diol moieties of the target molecules. While specific catalytic applications of this compound in this context are not widely reported, its ability to form stable boronate esters with diols suggests its potential utility in catalytic processes that rely on the nucleophilic activation of these substrates. Studies on ortho-(trifluoromethoxy)phenylboronic acid have shown that it binds more strongly to D-glucose than D-fructose, an uncommon selectivity that could be useful in diagnostic applications. nih.gov

Catalytic Promotion of Cycloaddition and Conjugate Addition Reactions

Arylboronic acids, particularly those with electron-deficient aromatic rings, have been shown to catalyze or promote cycloaddition and conjugate addition reactions. These reactions are fundamental C-C bond-forming processes in organic synthesis.

In the realm of cycloaddition reactions, 3,5-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for [4+3] cycloadditions. acs.org This highlights the potential of arylboronic acids with similar substitution patterns, such as this compound, to act as organocatalysts in such transformations.

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for the formation of β-aryl ketones, esters, and amides. While these reactions are often catalyzed by transition metals like rhodium and palladium, the electronic properties of the arylboronic acid play a crucial role. nih.govnih.gov Arylboronic acids with electron-withdrawing groups are often effective nucleophiles in these transformations. nih.gov For instance, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones allows for the construction of all-carbon quaternary stereocenters. nih.gov In these reactions, a wide range of arylboronic acids, including those with electron-withdrawing substituents, have been successfully employed. nih.govnih.gov

| Reaction Type | Catalyst System | Substrates | Product |

| [4+3] Cycloaddition | 3,5-bis(trifluoromethyl)phenylboronic acid | Diene and Allylic Cation Precursor | Seven-membered Ring |

| Conjugate Addition | Palladium / Chiral Ligand | Arylboronic Acid and Cyclic Enone | β-Aryl Ketone with Quaternary Stereocenter |

| Conjugate Addition | Rhodium / (S)-binap | Arylboronic Acid and α,β-Unsaturated Ester | β-Aryl Ester |

Organocatalysis and Enantioselective Transformations

The unique structural and electronic features of this compound make it an attractive scaffold for the development of organocatalysts for enantioselective transformations. The boronic acid moiety can act as a Lewis acid to activate substrates, while the chiral environment around the boron center can induce stereoselectivity.

Asymmetric Fluorination of Boronate Complexes

The synthesis of enantioenriched alkylfluorides is a significant challenge in organic chemistry. One promising approach involves the enantiospecific fluorination of chiral secondary boronic esters. In this method, a boronate complex, formed by the reaction of a boronic ester with an organolithium reagent, acts as a nucleophile that reacts with an electrophilic fluorinating agent, such as Selectfluor. acs.org This reaction proceeds with high enantiospecificity, allowing for the conversion of a C-B bond into a C-F bond with retention of stereochemistry. acs.org

While this method focuses on the stereospecific fluorination of a pre-existing chiral center, the development of catalytic asymmetric fluorination reactions using boronate complexes is an active area of research. The use of a chiral ligand or a chiral counterion could potentially induce enantioselectivity in the fluorination of prochiral boronate complexes. Although specific examples involving boronate complexes derived from this compound are not yet prevalent in the literature, the principles of this transformation suggest a potential avenue for future research in asymmetric C-F bond formation.

Chiral Boronic Acid-Based Organocatalysts

The design and synthesis of efficient chiral boronic acid-based organocatalysts remain a significant challenge. nih.gov However, the development of such catalysts holds great promise for a wide range of enantioselective transformations. One successful strategy involves the use of chiral diols, such as BINOL (1,1'-bi-2-naphthol), to create a chiral environment around the boron atom.

BINOL-derived phosphoric acids have emerged as powerful chiral Brønsted acid catalysts for a multitude of C-C bond-forming reactions. nih.gov Similarly, chiral borinic acids, which can be synthesized from chiral diols, have been shown to be excellent catalysts for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. nih.govorganic-chemistry.org In these systems, a tetracoordinate borinate intermediate is believed to be involved in the catalytic cycle, and a stereocontrol model has been proposed to explain the high selectivity. nih.govorganic-chemistry.org

The catalytic asymmetric allylboration of cyclic imines with allylboronic acids, catalyzed by BINOL, provides products with adjacent stereocenters in high yield and stereoselectivity. nih.gov The stereochemical outcome can be controlled by the choice of the E/Z geometry of the allylboronate and the enantiomer of the BINOL catalyst. nih.gov These examples demonstrate the potential for creating highly effective chiral organocatalysts by incorporating a chiral scaffold, such as BINOL, with a boronic acid moiety. The synthesis of a chiral catalyst derived from this compound and a chiral diol could lead to novel and highly active catalysts for a variety of enantioselective transformations.

| Chiral Scaffold | Catalyst Type | Application |

| BINOL | Chiral Phosphoric Acid | C-C Bond Formation |

| Chiral Diol | Chiral Borinic Acid | Desymmetrization of Diols |

| BINOL | Chiral Boronate Ester | Asymmetric Allylboration of Imines |

Multicomponent Reaction (MCR) Chemistry

Petasis Borono-Mannich Reaction: Scope and Limitations with Trifluoromethylated Boronic Acids

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that typically involves the condensation of an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. organic-chemistry.orgwikipedia.org The generally accepted mechanism involves the formation of a boronate complex, which facilitates the nucleophilic transfer of the boronic acid's organic substituent to an in-situ formed iminium ion. nih.gov

The electronic nature of the arylboronic acid is a critical factor influencing the success of the Petasis reaction. Research indicates a significant disparity in reactivity between electron-rich and electron-deficient arylboronic acids.

Research Findings:

Studies have consistently shown that arylboronic acids bearing strong electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF3) and nitro (-NO2) groups, are significantly less reactive and often fail to produce the desired products under standard Petasis reaction conditions. nih.govacs.org The reduced nucleophilicity of the aryl group in these compounds hinders its transfer from the boron atom to the electrophilic iminium carbon.

For instance, attempts to use boronic acids like 4-trifluoromethylphenylboronic acid and 3-nitrophenylboronic acid in catalyst-free PBM reactions have resulted in reaction failure or very low yields. nih.govacs.org The presence of both a trifluoromethyl group and a carboxylic acid group, as in this compound, would be expected to further decrease the nucleophilicity of the phenyl ring, making it a particularly challenging substrate for this transformation.

To overcome the inherent low reactivity of electron-poor boronic acids, more forcing reaction conditions are often necessary. One successful approach has been the use of microwave irradiation at elevated temperatures (e.g., 120°C), which can drive the reaction to completion in a shorter time frame compared to conventional heating. organic-chemistry.orgorganic-chemistry.org However, even under these conditions, the yields may not match those obtained with more reactive, electron-rich boronic acids. organic-chemistry.org

Scope and Limitations:

The scope of the Petasis reaction with respect to trifluoromethylated boronic acids is therefore limited. While the reaction is broadly applicable to a wide range of amines and carbonyl compounds, its utility with arylboronic acids is largely confined to those that are electron-rich or at least electronically neutral. organic-chemistry.org The use of substrates like this compound remains largely unexplored and is predicted to be unsuccessful without specialized catalysts or harsh reaction conditions.

The following table summarizes the observed reactivity of various electron-deficient boronic acids in the Petasis reaction based on literature findings.

| Boronic Acid | Amine/Carbonyl | Conditions | Outcome | Reference |

| 4-Trifluoromethylphenylboronic acid | Aniline, Formaldehyde | 60°C, Toluene, 24h | Failed to complete | acs.org |

| 3-Nitrophenylboronic acid | Various | Room Temperature | Failed example | nih.gov |

| Pyridine-3-ylboronic acid | Sulfonamides, Glyoxylic acid | Not specified | Failed to react | nih.gov |

| Electron-poor boronic acids (general) | Electron-poor aromatic amines | Microwave, 120°C | Successful conversion | organic-chemistry.org |

Boronic Acid-Catalyzed Biginelli and Hantzsch Reactions

The Biginelli and Hantzsch reactions are classic multicomponent reactions for the synthesis of dihydropyrimidinones and dihydropyridines, respectively—heterocyclic scaffolds of significant pharmaceutical importance. wikipedia.orgbohrium.com These reactions are traditionally catalyzed by Brønsted or Lewis acids. wikipedia.org

Biginelli Reaction: This reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. organic-chemistry.orgsigmaaldrich.com The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. jk-sci.com While various Lewis acids like boron trifluoride and tris(pentafluorophenyl)borane have been employed to catalyze the reaction, there is no evidence in the scientific literature for the use of arylboronic acids, including this compound, as catalysts for this transformation. wikipedia.orgias.ac.in The Lewis acidity of common arylboronic acids is generally insufficient to effectively catalyze this condensation cascade under typical conditions.

Hantzsch Dihydropyridine Synthesis: This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. bohrium.com Similar to the Biginelli reaction, the Hantzsch synthesis is promoted by acid catalysis. There are no reported instances of arylboronic acids being used as catalysts for the Hantzsch synthesis of dihydropyridines.

Research Findings:

A thorough review of the chemical literature reveals no studies where this compound or other arylboronic acids are employed as catalysts for either the Biginelli or Hantzsch multicomponent reactions. The role of boronic acids in these contexts has not been established, and the premise of their catalytic activity in these specific transformations is not supported by published research. Therefore, detailed research findings, data tables, or discussions on the scope and limitations for this subsection cannot be provided.

Applications in Materials Science and Supramolecular Chemistry

Dynamic Covalent Materials and Polymer Synthesis

The presence of the boronic acid group is central to the application of this compound in dynamic covalent chemistry (DCC). Boronic acids reversibly react with diols to form boronate esters, a dynamic covalent bond that can be cleaved and reformed under specific stimuli such as changes in pH, temperature, or the presence of competing diols. nih.govrsc.orgacs.org This reversible nature is the foundation for creating adaptable and responsive materials.

Construction of Reversible Polymers and Networks

3-Carboxy-5-(trifluoromethyl)phenylboronic acid is a prime candidate for constructing dynamic polymer networks, such as vitrimers and self-healing materials. mdpi.com By reacting this bifunctional boronic acid (boronic acids can self-condense to form boroxines or react with di- or polyols) with multifunctional alcohol monomers (e.g., polyethylene (B3416737) glycol, polyvinyl alcohol), a cross-linked polymer network can be formed. The cross-links in this network are dynamic boronate esters. rsc.orgaablocks.com

These dynamic bonds can undergo exchange reactions, allowing the polymer network to rearrange its structure without losing integrity. acs.org This property enables materials to be reprocessed and recycled like thermoplastics while maintaining the robust mechanical properties of thermosets. mdpi.com Furthermore, if the polymer network is damaged, the reversible nature of the boronate ester bonds can facilitate intrinsic self-healing, where the bonds at the fracture interface reform and restore the material's integrity. rsc.orgacs.org The trifluoromethyl group can enhance the thermal stability and chemical resistance of such polymers, while the carboxylic acid group offers an additional site for secondary interactions like hydrogen bonding, further modulating the mechanical properties of the network. rsc.org

| Feature | Role in Reversible Polymers | Relevant Chemistry |

| Boronic Acid Group | Forms reversible cross-links | Reversible condensation with diols to form boronate esters. nih.gov |

| Carboxylic Acid Group | Secondary cross-linking, polymerization handle | Hydrogen bonding, esterification, or amidation reactions. |

| Trifluoromethyl Group | Enhances material properties | Increases thermal stability, hydrophobicity, and solubility in organic solvents. rsc.orgresearchgate.net |

Functionalization of Polymeric Scaffolds for Tunable Properties

This compound can be grafted onto existing polymer backbones to introduce new functionalities and create stimuli-responsive materials. The carboxylic acid group provides a versatile handle for covalent attachment to polymeric scaffolds (e.g., those containing hydroxyl or amine groups) through standard esterification or amidation reactions.

Fabrication of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, built from organic monomers linked by strong covalent bonds. tcichemicals.com Boronate ester linkages are among the most common and effective bonds used for constructing 2D and 3D COFs due to the reversible nature of their formation, which facilitates error correction during synthesis and leads to highly crystalline materials. researchgate.netnih.gov

As a linker, this compound offers several advantages for COF synthesis. In a typical synthesis, boronic acids are reacted with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), under solvothermal conditions to form a porous network. researchgate.net The trifunctional nature of this molecule (one boronic acid and one carboxylic acid, which can participate in directing intermolecular interactions) makes it a candidate for creating highly functional frameworks. The pendant carboxylic acid and trifluoromethyl groups would project into the pores of the COF, tailoring their chemical environment.

Potential Contributions to COF Properties:

| Functional Group | Impact on COF Structure and Function |

| Boronic Acid | Forms the primary boronate ester linkages that define the framework. tcichemicals.com |

| Carboxylic Acid | Can serve as a proton donor, creating acidic pores for catalysis, or act as a site for post-synthetic modification. |

| Trifluoromethyl Group | Increases the hydrophobicity of the pores, which can be advantageous for the selective adsorption of specific organic molecules or gases. rsc.org |

Design and Assembly of Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent building block for supramolecular assembly due to its multiple sites for directional interactions. researchgate.netrsc.org

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable and stable hydrogen-bonded motifs, such as the common carboxylic acid dimer. The boronic acid group can also participate in hydrogen bonding or, more significantly, form reversible covalent bonds with diols, acting as a dynamic "snap-fastener" to connect molecular components in response to chemical stimuli. nih.govpageplace.de The combination of these groups allows for the creation of complex, multi-component assemblies. acs.orgresearchgate.net For example, it could be used to assemble responsive organogels, where the gelation process is triggered by the addition of specific sugars. rsc.org

Surface Functionalization of Nanostructures

Modifying the surface of nanostructures, such as gold nanoparticles, quantum dots, or metal oxides, is crucial for their application in biology and materials science. nih.gov this compound is an ideal ligand for surface functionalization, offering both a strong anchoring group and a versatile functional headgroup. nih.govnih.gov

The carboxylic acid moiety can serve as a robust anchor to bind to the surface of metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂). nih.gov Once anchored, the molecule presents the boronic acid and the trifluoromethylphenyl groups to the surrounding environment. The exposed boronic acid group can act as a recognition site for cis-diol-containing molecules, such as carbohydrates and glycoproteins. nih.govmdpi.comresearchgate.net This enables the use of the functionalized nanoparticles as sensors for biologically important sugars or as targeted delivery vehicles for cancer cells, which often overexpress certain glycoproteins on their surface. acs.orgnih.gov The hydrophobic and electron-withdrawing nature of the trifluoromethylphenyl group can further modulate the surface properties of the nanoparticle, influencing its dispersibility and interaction with biological media. mdpi.com

| Component | Function in Nanostructure Functionalization |

| Carboxylic Acid | Anchoring group for covalent attachment to nanoparticle surfaces. nih.gov |

| Boronic Acid | Recognition element for sensing or targeting diol-containing molecules. nih.govmdpi.com |

| Aromatic Ring | Provides a rigid spacer from the nanoparticle surface. |

| Trifluoromethyl Group | Modulates surface hydrophobicity and electronic properties. |

Applications in Chemical Biology and Advanced Sensing Technologies

Principles of Molecular Recognition and Binding Specificity

The boronic acid functional group is well-established as a versatile receptor for diol-containing molecules, a principle that is central to the molecular recognition capabilities of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid. The interaction involves the formation of a reversible covalent bond between the boronic acid and the cis-diol functionalities present in many biological molecules, leading to the formation of a stable five- or six-membered cyclic boronate ester. The strength and specificity of this interaction are influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol.

The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound lowers the pKa of the boronic acid. This is advantageous for biological applications as it allows for efficient binding at or near physiological pH. The carboxyl group, in addition to providing a potential site for bioconjugation, can also participate in secondary interactions, such as hydrogen bonding, which can further enhance binding affinity and specificity.

While direct studies on the interaction of this compound with carbohydrates and polysaccharides are not extensively documented in publicly available research, the principles of boronic acid-carbohydrate recognition provide a strong framework for its potential applications. Phenylboronic acids are known to exhibit a binding preference for saccharides, with the stability of the resulting boronate ester being dependent on the arrangement of the hydroxyl groups. For instance, fructose (B13574), which possesses cis-diols in its furanose form, generally shows a higher affinity for phenylboronic acids compared to other monosaccharides like glucose.

A closely related compound, 3-carboxy-5-nitrophenylboronic acid, has been successfully employed in the derivatization of carbohydrates to enhance their separation and identification using ion mobility-mass spectrometry. This approach highlights the utility of substituted phenylboronic acids in amplifying the structural differences between carbohydrate isomers. Given the similar electron-withdrawing nature of the trifluoromethyl and nitro groups, it is plausible that this compound could be utilized in a similar fashion for the selective recognition and analysis of carbohydrates and polysaccharides.

The interaction of phenylboronic acid-functionalized materials with polysaccharides has also been explored for the development of drug delivery systems. For example, phenylboronic acid-functionalized hyaluronic acid has been investigated as a carrier for diol-containing drugs, demonstrating the potential for creating stimuli-responsive systems based on boronate ester formation.

The recognition of amino acids, peptides, and other related biomolecules by boronic acids is an area of growing interest. While the primary mode of interaction for boronic acids is with diols, they can also engage in interactions with other functional groups present in biomolecules. For instance, some boronic acid-containing compounds have been shown to act as inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue.

Although specific studies detailing the interaction of this compound with amino acids and peptides are limited, the presence of the carboxyl group opens up possibilities for electrostatic interactions and hydrogen bonding with charged or polar amino acid side chains. Furthermore, the aromatic ring can participate in π-stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These multiple points of potential interaction suggest that this compound could be a valuable building block for the design of synthetic receptors for peptides and other biomolecules.

Development of Advanced Chemosensors and Probes

The ability of boronic acids to undergo changes in their electronic and photophysical properties upon binding to analytes has been widely exploited in the development of chemosensors and probes. The reversible formation of boronate esters can lead to alterations in fluorescence, absorbance, or electrochemical signals, providing a means for the quantitative detection of target molecules.

A significant application of arylboronic acids in sensing is the detection of reactive oxygen species, particularly hydrogen peroxide. Boronic acids and their esters can undergo an oxidative reaction with hydrogen peroxide, leading to the formation of a phenol (B47542) and boric acid. This transformation can be coupled to a fluorescent reporter molecule, resulting in a "turn-on" or "turn-off" fluorescent signal. Several fluorescent probes based on this principle have been developed for the sensitive and selective detection of hydrogen peroxide in biological systems. While specific examples utilizing this compound are not prominent in the literature, its structural features make it a suitable candidate for incorporation into such sensing platforms. The electron-withdrawing groups would likely enhance its reactivity towards hydrogen peroxide.

The development of boronic acid-based sensors for anions such as cyanide and fluoride (B91410) is also an active area of research. These anions can interact with the Lewis acidic boron center, leading to changes in the spectroscopic or electrochemical properties of the molecule. Although not specifically demonstrated for this compound, the general principles suggest its potential utility in the design of anion-selective sensors.

Beyond the detection of small molecules, boronic acid-based probes are valuable tools for studying complex biomolecular interactions. By conjugating a phenylboronic acid derivative to a reporter molecule, such as a fluorophore, it is possible to create probes that can selectively label and visualize glycoproteins on the surface of cells or within biological samples. The specificity of these probes arises from the interaction between the boronic acid and the carbohydrate moieties of the glycoproteins.

The dual functionality of this compound, with its diol-binding boronic acid group and a site for conjugation (the carboxyl group), makes it an excellent candidate for the development of such chemical probes. These probes could be used to investigate the roles of glycosylation in various biological processes, without direct clinical applications.

Strategies for Bioconjugation and Ligand Design

The covalent attachment of small molecules to biomolecules, known as bioconjugation, is a cornerstone of chemical biology. Boronic acids, and specifically this compound, offer versatile handles for bioconjugation. The carboxyl group can be readily activated to form an amide bond with amine functionalities on proteins, peptides, or other biomolecules. This allows for the site-specific incorporation of the boronic acid moiety.

Once conjugated to a biomolecule, the boronic acid can serve as a recognition element for other molecules. For example, a protein modified with this compound could be used to capture glycoproteins or to assemble into more complex supramolecular structures through boronate ester formation. A related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, has been noted for its utility in bioconjugation techniques, highlighting the potential of this class of compounds.

In the context of ligand design, this compound can be incorporated into larger molecular scaffolds to create multivalent ligands with enhanced binding affinity and specificity. The principles of multivalency, where multiple recognition motifs are presented simultaneously, are crucial for achieving strong and selective binding to biological targets, such as cell surface receptors. The design of such ligands is a key strategy in the development of new research tools and therapeutic agents.

Theoretical and Computational Investigations of Trifluoromethylated Arylboronic Acids

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are employed to understand the fundamental electronic properties of trifluoromethylated arylboronic acids. The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and carboxylic acid (-COOH) moieties, significantly influences the electronic structure and acidity of the boronic acid.

Studies on related trifluoromethylated phenylboronic acids reveal that the -CF3 group exerts a powerful electron-withdrawing inductive effect, which generally increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. nih.govresearchgate.net This effect decreases the electron density at the boron atom. nih.gov However, the positioning of these substituents is crucial; steric hindrance from ortho-substituents can sometimes counteract this electronic effect and reduce acidity. researchgate.net

The molecular geometry is also a key area of investigation. X-ray diffraction and computational studies on isomers of (trifluoromethyl)phenylboronic acid show that these molecules are not planar. nih.gov A notable dihedral angle exists between the plane of the phenyl ring and the boronic acid's BO2 plane. This twist is a characteristic feature of many arylboronic acids, arising from the need to minimize steric repulsion. nih.gov For instance, the meta-substituted (trifluoromethyl)phenylboronic acid exhibits a dihedral angle of 33.0°. nih.gov In the solid state, these compounds typically form hydrogen-bonded dimers with a syn-anti conformation. researchgate.netnih.gov

Computational models using Density Functional Theory (DFT) can predict key geometrical parameters, which often show good agreement with experimental X-ray data.

Table 1: Representative Theoretical Bond Parameters for Phenylboronic Acid Derivatives

| Parameter | Description | Typical Calculated Value (Å) | Method |

|---|---|---|---|

| B-O | Boron-Oxygen bond length | 1.363 - 1.373 | B3LYP |

| B-C | Boron-Carbon bond length | 1.565 - 1.581 | B3LYP |

Note: Data is based on studies of substituted phenylboronic acids and may vary for the specific title compound. longdom.org

Computational Elucidation of Reaction Mechanisms (e.g., Trifluoromethylation)

Computational chemistry is instrumental in mapping the reaction pathways for synthetically important reactions involving arylboronic acids. One of the most studied reactions is trifluoromethylation, which introduces the valuable -CF3 group onto an aromatic ring.

Mechanistic studies, often employing DFT, have been conducted on copper- and palladium-catalyzed trifluoromethylation reactions of arylboronic acids. montclair.edunih.govacs.org A common proposed mechanism for copper-mediated reactions involves several key steps:

•CF3 Addition: A trifluoromethyl radical adds to the copper catalyst. montclair.edu

Transmetalation: The arylboronic acid transfers its aryl group to the copper center, often promoted by a base. montclair.educas.cn

Reductive Elimination: The aryl and trifluoromethyl groups on the copper center couple, forming the final product and regenerating the catalyst. montclair.educas.cn

Computational studies have successfully calculated the reaction energy pathways for these steps, identifying intermediates and transition states. montclair.edu These calculations can compare the thermodynamic feasibility of different proposed mechanisms. For example, one study found that a pathway where the •CF3 radical adds to the copper catalyst before transmetalation is thermodynamically more favorable than the reverse sequence. montclair.edu

Similarly, for palladium-catalyzed reactions, DFT calculations have shed light on the reductive elimination step from Pd(IV) intermediates. nih.govacs.org The calculations suggest the transition state involves the CF3 group acting as an electrophile and the aryl group as a nucleophilic partner. nih.govacs.org Such mechanistic insights are crucial for optimizing reaction conditions and developing more efficient catalysts. nih.govacs.org

Predictive Modeling of Structure-Reactivity and Structure-Selectivity Relationships

Predictive modeling aims to correlate the structure of a molecule with its chemical reactivity or the selectivity of its reactions. For trifluoromethylated arylboronic acids, computational models can help predict how changes in substitution patterns will affect reaction outcomes.

By calculating the energies of reactants, transition states, and products, chemists can estimate reaction barriers and thermodynamic driving forces. montclair.edu These values serve as powerful predictors of reactivity. For example, a lower calculated energy barrier for a specific reaction pathway suggests that the reaction will proceed faster. This approach has been used to assess the viability of different mechanistic pathways in trifluoromethylation reactions. montclair.edu

Furthermore, the electronic properties derived from quantum chemical calculations, such as atomic charges and molecular orbital energies (e.g., HOMO-LUMO gap), can be used as descriptors to build predictive models. longdom.orgresearchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively, which is fundamental to its reactivity. researchgate.net A large HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com

Recently, machine learning methods have emerged as a new frontier for predicting chemical reactivity. chemrxiv.org These platforms can use molecular representations, such as fingerprints derived from Lewis structures, to predict reaction outcomes like yields and selectivity without the need for complex, problem-specific descriptor models. chemrxiv.org

Advanced Computational Methods (e.g., DFT, QM/MM, Molecular Dynamics of Chemical Processes)

A variety of sophisticated computational methods are available to study complex chemical systems and processes involving trifluoromethylated arylboronic acids.